molecular formula C9H10N4O2 B2527609 methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate CAS No. 1025019-81-1

methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate

Cat. No.: B2527609
CAS No.: 1025019-81-1
M. Wt: 206.205
InChI Key: RNHRBUSPEBFSRN-FNORWQNLSA-N
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Description

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.205. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocycles Formation

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate and its derivatives serve as foundational building blocks in the synthesis of heterocyclic compounds. These compounds are pivotal in the formation of a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity facilitates mild reaction conditions for the generation of versatile cynomethylene dyes from diverse precursors, such as amines, α-aminocarboxylic acids, and azacrown ethers, promising more innovative transformations in future research (Gomaa & Ali, 2020).

Pharmacological Scaffolds

Particularly, methyl substituted pyrazoles, a category including compounds like this compound, are recognized for their potent medicinal properties. They exhibit a broad spectrum of biological activities, serving as significant scaffolds in medicinal chemistry for the development of new pharmacological agents. These scaffolds are crucial for generating new leads with high efficacy and minimal microbial resistance, underlining the importance of pyrazoles in the discovery of novel therapeutic agents (Sharma et al., 2021).

Antimicrobial Agents

The search for new substances with antimicrobial properties is a critical area of research due to the rising challenge of antimicrobial resistance and the need for novel treatment options. Compounds like this compound contribute to the development of new antimicrobial agents. Their chemical structure allows for the exploration of novel mechanisms of action against various microbial pathogens, offering potential pathways for the development of innovative antimicrobial strategies (Marchese et al., 2017).

Properties

IUPAC Name

methyl (E)-2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-3-8(13-12-6)11-5-7(4-10)9(14)15-2/h3,5H,1-2H3,(H2,11,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHRBUSPEBFSRN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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